molecular formula C34H40N2O7 B12016902 4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12016902
M. Wt: 588.7 g/mol
InChI Key: JRNIUJCTILMGIO-OWWNRXNESA-N
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Description

4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the Diethylaminoethyl Side Chain: This step involves the alkylation of the core structure with diethylaminoethyl chloride or bromide under basic conditions.

    Addition of the Trimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using trimethoxybenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyloxy and diethylaminoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of hydrophobic and hydrophilic regions, making it versatile for various research and industrial applications.

This detailed overview should provide a comprehensive understanding of the compound and its significance in various fields

Properties

Molecular Formula

C34H40N2O7

Molecular Weight

588.7 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C34H40N2O7/c1-7-35(8-2)16-17-36-30(25-19-27(40-4)33(42-6)28(20-25)41-5)29(32(38)34(36)39)31(37)24-14-15-26(22(3)18-24)43-21-23-12-10-9-11-13-23/h9-15,18-20,30,37H,7-8,16-17,21H2,1-6H3/b31-29+

InChI Key

JRNIUJCTILMGIO-OWWNRXNESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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